N-Methyl-L-histidine

Description

Historical Context and Discovery of Histidine Methylation

The journey into the world of histidine methylation began in the 1960s. In 1967, researchers first identified a methylated form of histidine, specifically Nτ-methylhistidine (also known as 3-methylhistidine), as a component of actin and myosin isolated from muscle tissue. Current time information in West Northamptonshire, GB.mdpi.comnih.gov This discovery marked the initial recognition of histidine as a target for the biological process of methylation.

Despite this early breakthrough, the field of protein histidine methylation remained relatively understudied for over four decades. Current time information in West Northamptonshire, GB.nih.gov This slow progress was largely attributed to methodological limitations, particularly the difficulty in distinguishing between the different methylated isomers of histidine using the analytical techniques available at the time. Current time information in West Northamptonshire, GB.

A significant advancement came with the discovery of the first histidine-specific protein methyltransferase, Hpm1, in budding yeast, which was found to catalyze the methylation of a ribosomal protein. Current time information in West Northamptonshire, GB. In more recent years, particularly since 2018, the field has seen a resurgence of interest with the identification of human histidine methyltransferases such as SETD3 and METTL9. elifesciences.orgnih.gov These discoveries have opened new avenues for understanding the enzymatic basis and functional consequences of histidine methylation. The development of highly sensitive mass spectrometry techniques has been instrumental in overcoming previous analytical hurdles, allowing for the precise identification and quantification of different N-Methyl-L-histidine isomers in various proteins, including histones. Current time information in West Northamptonshire, GB.researchgate.netnih.gov

Molecular Basis of this compound Isomerism: Nα-, N1/Nπ-, and N3/Nτ-Methylation

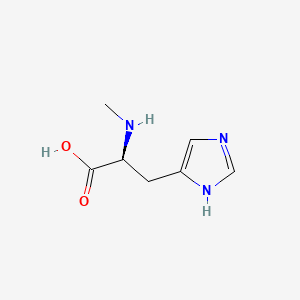

The unique chemical structure of the L-histidine molecule provides the basis for the existence of several methylated isomers. The imidazole (B134444) ring of histidine contains two nitrogen atoms, and methylation can occur at these nitrogens as well as at the alpha-amino group of the amino acid backbone. mdpi.comrsc.orgnih.gov This results in three primary forms of this compound:

Nα-Methyl-L-histidine: In this isomer, the methyl group is attached to the alpha-amino group (Nα) of the L-histidine molecule. ebi.ac.uksmolecule.comchemimpex.com This modification occurs on the amino acid backbone rather than the side chain.

N1/Nπ-Methyl-L-histidine: This isomer, also referred to as Nπ-methylhistidine or pros-methylhistidine, involves the methylation of the nitrogen atom at position 1 (N1 or Nπ) of the imidazole ring. mdpi.comrsc.orghmdb.cahmdb.cafoodb.ca The "pros" (meaning "near") designation in the π notation refers to this nitrogen's proximity to the amino acid backbone. hmdb.cahmdb.ca

N3/Nτ-Methyl-L-histidine: Also known as Nτ-methylhistidine or tele-methylhistidine, this isomer has a methyl group on the nitrogen atom at position 3 (N3 or Nτ) of the imidazole ring. mdpi.comrsc.orghmdb.cahmdb.cafoodb.caebi.ac.uk The "tele" (meaning "far") designation in the τ notation indicates that this nitrogen is further away from the amino acid backbone. hmdb.cahmdb.ca

The existence of these isomers is a consequence of the distinct chemical properties of the nitrogen atoms within the histidine molecule. The imidazole ring can exist in different tautomeric forms, influencing which nitrogen atom is more likely to be methylated by specific enzymes. mdpi.com The nomenclature for these isomers has been a source of some confusion in the scientific literature, with older publications sometimes using different numbering systems for the imidazole ring nitrogens. hmdb.cahmdb.cafoodb.ca The currently accepted IUPAC nomenclature utilizes the π and τ designations to provide a clear and unambiguous system for identifying these isomers. hmdb.cahmdb.ca

| Isomer Name | Alternative Names | Position of Methyl Group |

| Nα-Methyl-L-histidine | N(alpha)-methyl-L-histidine | Alpha-amino group |

| N1-Methyl-L-histidine | Nπ-methylhistidine, pros-methylhistidine | Nitrogen at position 1 of the imidazole ring |

| N3-Methyl-L-histidine | Nτ-methylhistidine, tele-methylhistidine | Nitrogen at position 3 of the imidazole ring |

Significance of Histidine Methylation as a Post-Translational Modification and Free Amino Acid Derivative

The methylation of histidine holds considerable significance in biological systems, functioning both as a crucial post-translational modification (PTM) of proteins and as a key step in the biosynthesis of an important free amino acid derivative.

As a Post-Translational Modification:

Post-translational modifications are chemical alterations to proteins that occur after their synthesis, and they play a vital role in expanding the functional diversity of the proteome. nih.gov Histidine methylation is now recognized as an important PTM that can regulate protein function, stability, and interactions. ontosight.aicas.cn

Cytoskeletal Dynamics: The methylation of histidine at position 73 of β-actin by the enzyme SETD3 is a well-studied example. mdpi.com This modification is known to stabilize actin filaments and influence smooth muscle contraction. nih.gov

Gene Regulation: Histidine methylation has also been identified in histone proteins, the core components of chromatin. Current time information in West Northamptonshire, GB.researchgate.netnih.govresearchgate.net Specifically, Nτ-methylation has been observed in histone H2A and H3. Current time information in West Northamptonshire, GB.researchgate.netnih.govresearchgate.net These modifications may act as epigenetic marks that contribute to the regulation of gene expression. nih.gov

Translation and Ribosome Function: The methylation of ribosomal proteins, such as the τ-N-methylation of His245 in RPL3 by METTL18, can modulate the process of translation. elifesciences.org This specific modification has been shown to slow down the movement of ribosomes on certain codons, which can be important for the proper folding of newly synthesized proteins. elifesciences.org

Cell Signaling and Other Functions: Histidine methylation has been implicated in a variety of other cellular processes, including the stability of zinc finger proteins and the regulation of inflammatory responses. cas.cnnih.gov

As a Free Amino Acid Derivative:

Beyond its role in modifying proteins, histidine methylation is a critical step in the metabolism of certain dipeptides. The most notable example is the conversion of carnosine (β-alanyl-L-histidine) to anserine (B1665513) (β-alanyl-N3-methyl-L-histidine). hmdb.camdpi.comhmdb.cawikipedia.org

Carnosine and Anserine Metabolism: Carnosine is synthesized from β-alanine and L-histidine. The enzyme carnosine N-methyltransferase then catalyzes the methylation of carnosine to produce anserine. hmdb.cawikipedia.org Anserine is more metabolically stable than carnosine. hmdb.cawikipedia.org

Physiological Roles of Carnosine and Anserine: Both carnosine and anserine are found in high concentrations in skeletal muscle and brain tissue. hmdb.cahmdb.ca They are believed to function as intracellular pH buffers, antioxidants, and metal ion chelators. mdpi.comwikipedia.org The conversion of carnosine to the more stable anserine is thought to be an important aspect of their physiological function. hmdb.cawikipedia.org The levels of these dipeptides and their precursor, L-histidine, can be influenced by physiological conditions such as starvation. researchgate.netuchicago.edu

| Biological Role | Example(s) | Functional Significance |

| Post-Translational Modification | Methylation of actin, histones, ribosomal proteins | Regulation of cytoskeletal dynamics, gene expression, translation, and cell signaling |

| Free Amino Acid Derivative | Conversion of carnosine to anserine | Formation of a more stable dipeptide with roles in pH buffering, antioxidant defense, and metal ion chelation |

Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-(1H-imidazol-5-yl)-2-(methylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2/c1-8-6(7(11)12)2-5-3-9-4-10-5/h3-4,6,8H,2H2,1H3,(H,9,10)(H,11,12)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYZKJBZEIFWZSR-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CC1=CN=CN1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@@H](CC1=CN=CN1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20179585 | |

| Record name | N-Methyl-L-histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20179585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24886-03-1 | |

| Record name | N-Methyl-L-histidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24886-03-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-L-histidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024886031 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methyl-L-histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20179585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methyl-L-histidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.269 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Occurrence and Distribution of N Methyl L Histidine Species

Endogenous Presence in Eukaryotic and Prokaryotic Systems

Distribution in Muscle Tissues: Actin and Myosin Constituent

N-methyl-L-histidine species are found in significant concentrations within muscle tissue, where they are integral components of the major myofibrillar proteins, actin and myosin. foodb.camdpi.comhmdb.ca The methylation of specific histidine residues in these proteins is a post-translational event. mdpi.com

3-methylhistidine (3-MH) is formed by the methylation of histidine residues in both actin and myosin. mdpi.comresearchgate.net Its concentration can vary depending on the muscle type, with higher levels found in white skeletal muscle compared to red skeletal and smooth muscle. researchgate.net In contrast, the 3-MH content of actin is reported to be similar across various muscle types. researchgate.net The release of 3-MH during the catabolism of these proteins is not reutilized for protein synthesis, making its excretion a widely recognized marker for the rate of muscle protein breakdown. mdpi.com

1-methylhistidine (1-MH) is also abundant in skeletal muscle tissue. hmdb.ca A specific enzyme, SET domain-containing protein 3 (SETD3), mediates the methylation of histidine at position 73 on actin to form 1-methylhistidine. foodb.cahmdb.ca This modification is believed to play a role in smooth muscle contraction. foodb.ca While both isomers are plentiful in skeletal muscle, one study noted no significant differences in their distribution based on muscle fiber type or sex. researchgate.net

Table 1: Distribution of this compound in Muscle Proteins

| Compound | Protein Constituent | Muscle Type Distribution | Enzymatic Basis (Example) |

| 3-Methyl-L-histidine (3-MH) | Actin, Myosin mdpi.comresearchgate.net | Highest in white skeletal muscle; lower in red skeletal and smooth muscle. researchgate.net | Post-translational methylation. mdpi.com |

| 1-Methyl-L-histidine (1-MH) | Actin (at His-73) foodb.cahmdb.ca | Abundant in skeletal muscle. hmdb.ca | Catalyzed by SETD3 methyltransferase. foodb.cahmdb.ca |

Occurrence in Other Vertebrate Tissues and Biological Fluids

Beyond skeletal muscle, this compound and its derivatives are found in various other vertebrate tissues and are detectable in biological fluids. 3-MH has been identified in cardiac and smooth muscle, as well as the prostate and placenta. researchgate.netnih.gov A related compound, N-acetyl-L-histidine, is a major constituent in the brain, lens, and retina of poikilothermic (cold-blooded) vertebrates like fish and amphibians. nih.govmdpi.com

These compounds are released into circulation following protein degradation and are subsequently excreted. Both 1-MH and 3-MH are consistently found in blood plasma and urine. hmdb.caresearchgate.netnih.gov Additionally, 1-MH has been detected in saliva and cerebrospinal fluid. hmdb.ca The concentration of these metabolites in biological fluids is of significant clinical and research interest. For instance, approximately 75% of 1-methylhistidine in the human body is estimated to originate from skeletal muscle. In patients with chronic uremia, plasma levels of N(tau)-methylhistidine are elevated while urinary excretion is reduced compared to healthy individuals. nih.gov

Table 2: Concentration of 1-Methyl-L-histidine in Human Biological Fluids

| Biological Fluid | Average Concentration Range | Notes |

| Blood Plasma | 9.8 - 15.6 µM (average 12.7 µM) foodb.cahmdb.ca | Serves as a sensitive marker of myofibrillar protein degradation. foodb.ca |

| Urine | 17.7 - 153.8 µmol/mmol of creatinine (B1669602) foodb.cahmdb.ca | Average reported concentrations are often between 25-40 µmol/mmol of creatinine. foodb.ca |

Identification in Microbial and Plant Organisms

The presence of this compound is not limited to animals. The compound has been identified in various microbial and plant species.

In the microbial kingdom, 1-methylhistidine has been reported as a metabolite in Escherichia coli and the fission yeast Schizosaccharomyces pombe. nih.govnih.gov Furthermore, certain soil-dwelling bacteria, such as the firmicute Bacillus terra, possess enzymatic pathways to degrade Nτ-methylhistidine (1-MH). acs.orgnih.gov

In the plant kingdom, research has identified methylated amino acids in several species. frontiersin.org Specifically, 1-methyl-L-histidine has been reported in plums (Prunus domestica). nih.gov More detailed studies have found methylhistidine in the calli of barley and seashore paspalum. frontiersin.org A genome-wide association study in the model plant Arabidopsis thaliana successfully identified a methyltransferase gene that encodes a key enzyme for the biosynthesis of N-pi-methylhistidine (3-MH). frontiersin.org This suggests that histidine methylation is a conserved biological process across different kingdoms of life. foodb.cahmdb.ca

Exogenous Contributions to this compound Pools

In addition to endogenous synthesis, the body's pool of this compound is significantly influenced by exogenous sources, primarily through diet. Dietary intake of meat is a major contributor, as muscle tissue from animals contains these compounds. mdpi.com

The dipeptide anserine (B1665513) (β-alanyl-1-methyl-L-histidine) is a principal dietary precursor to 1-MH. rupahealth.comhealthmatters.io Anserine is found in high concentrations in various meats and fish. rupahealth.com Following consumption, anserine is hydrolyzed, releasing 1-MH, which is then absorbed. healthmatters.io Consequently, urinary excretion of 1-MH is considered a reliable biomarker for meat consumption, particularly red meat. foodb.cahmdb.camedchemexpress.com

Similarly, dietary intake affects 3-MH levels. The consumption of white meat, such as poultry, is associated with increased levels of 3-MH. hmdb.cahmdb.ca Fish, including salmon and cod, also contribute to 3-MH levels in serum and urine. hmdb.ca This dietary contribution must be considered when using methylhistidines as biomarkers for endogenous muscle protein breakdown.

Table 3: Dietary Sources of this compound Species

| Compound | Primary Dietary Source | Associated Foods |

| 1-Methyl-L-histidine (1-MH) | Breakdown of Anserine rupahealth.comhealthmatters.io | Red meat, chicken, turkey, duck, rabbit, tuna, salmon. foodb.cahmdb.cahealthmatters.io |

| 3-Methyl-L-histidine (3-MH) | Direct consumption of muscle protein | White meat (poultry, chicken), fish (salmon, cod). hmdb.cahmdb.ca |

Biosynthesis and Enzymology of N Methyl L Histidine Formation

Enzymatic Methylation Pathways

The creation of N-Methyl-L-histidine is not a spontaneous event but a carefully orchestrated enzymatic process. At the heart of this transformation are specific enzymes that catalyze the transfer of a methyl group to a histidine molecule. This methylation can occur through direct methylation of L-histidine or as a post-translational modification of histidine residues within proteins. smolecule.com

Histidine Methyltransferases (HMTs) and their Classification

The enzymes responsible for histidine methylation are known as Histidine Methyltransferases (HMTs). These enzymes are a specialized group of methyltransferases, a large class of enzymes that methylate various substrates. wikipedia.org HMTs can be broadly categorized based on their structural features and the specific nitrogen atom they target on the histidine imidazole (B134444) ring.

Methyltransferases are generally classified into several classes. Class I methyltransferases, the most common, possess a Rossmann fold for binding the methyl donor, S-Adenosylmethionine (SAM). Class II methyltransferases contain a SET domain, and Class III are typically membrane-associated. wikipedia.org

Within this broader classification, several specific protein histidine methyltransferases (PHMTs) have been identified, each with distinct targets and specificities. nih.gov These include SETD3, METTL9, and METTL18, which belong to either the SET domain-containing family or the seven-β-strand (7BS) family. nih.gov

| Enzyme Family | Example(s) | Substrate Specificity |

| SET domain-containing | SETD3 | Catalyzes Nτ-methylation of Histidine 73 in actin. mdpi.comnih.gov |

| Seven-β-strand (7BS) | METTL9, METTL18 | METTL9 is an Nπ-specific methyltransferase, while METTL18 targets ribosomal protein L3. nih.govbiorxiv.org |

S-Adenosylmethionine (SAM) as the Primary Methyl Donor

The universal methyl donor for the vast majority of biological methylation reactions, including the formation of this compound, is S-Adenosylmethionine (SAM). epigenie.complos.org SAM is a crucial molecule synthesized from the essential amino acid methionine. epigenie.com It carries a chemically reactive methyl group attached to a sulfur atom, making it an excellent electrophile for nucleophilic attack by the nitrogen atoms of the histidine imidazole ring. wikipedia.orgnih.gov The transfer of this methyl group from SAM to a substrate results in the formation of S-Adenosylhomocysteine (SAH). wikipedia.org This enzymatic reaction is fundamental to numerous cellular processes, extending far beyond histidine methylation to include DNA, RNA, and other protein modifications. mdpi.comamsbio.com

Sequential Methylation Processes and Derivative Formation (e.g., Hercynine)

The methylation of histidine is not always a single-step process. In some biological systems, sequential methylation events can lead to the formation of multiply methylated histidine derivatives. A prominent example of this is the biosynthesis of hercynine (B1221785) (Nα,Nα,Nα-trimethyl-L-histidine). ontosight.ai

The journey from histidine to hercynine involves a series of enzyme-catalyzed methylation reactions. ontosight.ai This process is initiated by a histidine methyltransferase that transfers a methyl group from SAM to the α-amino group of histidine, forming Nα-methylhistidine. ontosight.ai Subsequent methylation steps, catalyzed by the same or similar enzymes, lead to the formation of Nα,Nα-dimethylhistidine and finally, hercynine. nih.gov This sequential methylation highlights the versatility of the enzymatic machinery in generating diverse histidine derivatives with distinct biological roles. Hercynine itself is a precursor for the synthesis of ergothioneine (B1671048) in certain organisms like Neurospora crassa and Mycobacterium smegmatis. nih.govnih.govmdpi.com

Positional Specificity of Methylation: Nπ versus Nτ versus Nα

The imidazole ring of histidine possesses two nitrogen atoms, designated Nπ (N1) and Nτ (N3), both of which can be targets for methylation. nih.govrsc.org Additionally, the α-amino group (Nα) can also be methylated. ontosight.ai The specific nitrogen atom that gets methylated is not random but is dictated by the precise structure and catalytic mechanism of the responsible methyltransferase. rsc.org

Protein Histidine N1-Specific Methylation (e.g., by METTL9)

METTL9 is a recently identified protein histidine methyltransferase that exhibits remarkable specificity for the N1 (Nπ) position of histidine. researchgate.netbiorxiv.org It specifically recognizes and methylates the second histidine residue within a "His-x-His" (HxH) motif, where 'x' is typically a small amino acid. researchgate.netrcsb.orguniprot.org Structural studies have revealed that METTL9 utilizes the first histidine of this motif as a recognition signature. researchgate.netrcsb.org The enzyme's active site is structured in such a way that the N3 atom of the target histidine's imidazole ring is stabilized, presenting the N1 atom favorably for methylation by SAM. researchgate.netrcsb.org METTL9 is responsible for a significant portion of N1-histidine methylation in mammalian cells and tissues. nih.gov

| Enzyme | Target Motif | Position Specificity |

| METTL9 | His-x-His (HxH) | N1 (Nπ) of the second histidine |

Post-Translational Methylation of Specific Histidine Residues within Proteins (e.g., Actin His-73)

One of the most well-studied examples of post-translational histidine methylation is the modification of histidine-73 (His-73) in actin, a highly abundant and conserved protein crucial for various cellular functions. uniprot.orgelifesciences.org This specific methylation event is catalyzed by the enzyme SETD3, which was initially misidentified as a histone lysine (B10760008) methyltransferase. mdpi.comuniprot.org

SETD3 specifically methylates the Nτ (N3) position of His-73 in β-actin. mdpi.comuniprot.org Structural analyses have shown that the catalytic pocket of SETD3 is perfectly shaped to accommodate the actin peptide containing His-73, ensuring high specificity. uniprot.org This modification is not merely a decorative addition; it has been shown to modestly accelerate the assembly of actin filaments and is essential for the proper contraction of uterine smooth muscle during childbirth. uniprot.orgbiorxiv.org The identification of SETD3 as the actin-specific histidine methyltransferase has opened new avenues for understanding the functional significance of this rare but vital protein modification. elifesciences.org

Regulation of this compound Biosynthetic Enzymes

The biosynthesis of this compound is not a de novo synthesis of a free amino acid but rather the result of post-translational modification (PTM) of histidine residues within proteins, followed by the eventual degradation of these modified proteins. ontosight.aismolecule.comhmdb.ca The enzymes responsible for this process are protein histidine methyltransferases (PHMTs), which catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a specific nitrogen atom (N1/Nτ or N3/Nπ) on the imidazole ring of a histidine residue. ontosight.ainih.gov The regulation of these biosynthetic enzymes is multifaceted, ensuring that histidine methylation occurs on specific substrates at precise times and locations. This control is crucial for the proper function of the modified proteins, which are involved in fundamental cellular processes like cytoskeleton dynamics, protein translation, and RNA metabolism. nih.govmdpi.comnih.gov

The primary regulatory mechanisms include substrate specificity, cellular localization, and the influence of the broader cellular metabolic state.

Enzyme Specificity and Substrate Recognition

A key aspect of regulation lies in the high specificity of protein histidine methyltransferases for their target proteins and even for particular histidine residues within those proteins. elifesciences.org Different enzymes recognize distinct consensus sequences or structural motifs, ensuring a controlled and specific methylation pattern across the proteome. biorxiv.orghmdb.ca

Several key methyltransferases have been identified, each with a specific set of substrates:

SETD3 (SET Domain-Containing Protein 3): This enzyme is the primary, if not sole, methyltransferase responsible for methylating histidine 73 (H73) of β-actin to form Nτ-methylhistidine (1-methylhistidine). hmdb.camdpi.comelifesciences.org Its activity is highly specific to actin, and while it was initially thought to methylate histones, further studies confirmed that actin is its only bona fide substrate. mdpi.comelifesciences.org This modification is crucial for maintaining cytoskeleton integrity and modulating smooth muscle contractility. mdpi.com

METTL9 (Methyltransferase-like 9): In contrast to the highly specific SETD3, METTL9 acts more broadly, catalyzing the formation of Nπ-methylhistidine (3-methylhistidine) on a variety of proteins. mdpi.comoup.com Its substrate recognition is guided by a specific sequence motif, HxH, where 'x' is a small amino acid like Alanine, Asparagine, Glycine, Serine, or Threonine. hmdb.ca One of its key targets is the proinflammatory protein S100A9. hmdb.ca

CARNMT1 (Carnosine N-methyltransferase 1): While known for methylating the dipeptide carnosine, CARNMT1 has been identified as a major N1-position-specific (Nτ) histidine methyltransferase for proteins. nih.gov It specifically targets proteins containing a C3H zinc finger motif, with a consensus site of Cys-x-(Phe/Tyr)-x-His. nih.gov This modification is essential for embryonic development and plays a role in RNA metabolism by modulating the function of RNA-binding proteins. nih.gov

METTL18 (Methyltransferase-like 18): This enzyme is a seven β-strand methyltransferase that localizes to the nucleolus. hmdb.ca It specifically catalyzes the Nτ-methylation of Histidine 245 in the ribosomal protein L3 (RPL3), suggesting a role in regulating translation. hmdb.cabiorxiv.org

Key this compound Biosynthetic Enzymes and Their Specificity

| Enzyme | Histidine Position Methylated | Primary Substrate(s) | Recognition Motif/Site | Cellular Function of Modification |

|---|---|---|---|---|

| SETD3 | Nτ (N-tele, 1-methyl) | β-actin | Histidine 73 (H73) | Cytoskeleton integrity, smooth muscle contractility mdpi.com |

| METTL9 | Nπ (N-pros, 3-methyl) | S100A9, other proteins | His-x-His (HxH) motif hmdb.ca | Immune response frontiersin.org |

| CARNMT1 | Nτ (N-tele, 1-methyl) | C3H zinc finger proteins (e.g., U2AF1) | Cx(F/Y)xH motif nih.gov | RNA metabolism, pre-mRNA splicing, embryonic development nih.gov |

| METTL18 | Nτ (N-tele, 1-methyl) | Ribosomal Protein L3 (RPL3) | Histidine 245 (H245) | Regulation of protein translation biorxiv.orgfrontiersin.org |

Regulation by Cellular Localization and Protein Interactions

The subcellular compartmentalization of methyltransferases and their substrates provides another layer of regulatory control. By restricting an enzyme to a specific location, the cell limits its access to potential targets.

SETD3 is found in both the cytoplasm and the nucleus, consistent with the presence of its substrate, actin, in both compartments. hmdb.canih.gov

METTL18 is specifically a nuclear methyltransferase that accumulates in the nucleoli, which aligns with its function in modifying a ribosomal protein. hmdb.ca

Furthermore, the interaction of methyltransferases with other proteins can regulate their activity. The discovery of numerous proteins that interact with SETD3 suggests that its function may be modulated within larger protein complexes, potentially influencing its activity or substrate accessibility. mdpi.comresearchgate.net

Influence of Cellular Metabolic State

S-adenosylmethionine (SAM) Availability: The methylation reaction is dependent on the universal methyl donor, SAM. ontosight.ai Therefore, the intracellular concentration of SAM, which is influenced by the availability of precursors like methionine and ATP, can directly impact the rate of histidine methylation.

Protein Turnover: The level of free this compound in circulation is a well-established biomarker for muscle protein breakdown. smolecule.comrupahealth.com Cellular conditions that alter protein metabolism, such as food intake or starvation, rapidly affect protein synthesis and degradation rates. nih.gov For instance, food intake in starved mice leads to a swift increase in protein synthesis and a decrease in protein degradation, which would in turn alter the release rate of this compound from tissues like skeletal muscle. nih.gov This regulation is partly mediated by hormones like insulin. nih.gov

Summary of Regulatory Mechanisms for Histidine Methyltransferases

| Regulatory Mechanism | Description | Examples |

|---|---|---|

| Substrate Specificity | Enzymes recognize specific amino acid sequences or structural motifs in target proteins. | SETD3 specifically targets H73 in actin; CARNMT1 targets a Cx(F/Y)xH motif. mdpi.comnih.gov |

| Cellular Localization | Confinement of enzymes to specific cellular compartments (e.g., nucleus, cytoplasm) limits access to substrates. | METTL18 is localized to the nucleolus, where it modifies the ribosomal protein RPL3. hmdb.ca |

| Protein-Protein Interactions | Association with other proteins can form regulatory complexes that modulate enzyme activity. | SETD3 has numerous known interactors, suggesting its activity is regulated within protein complexes. mdpi.comresearchgate.net |

| Metabolic State | Availability of the methyl donor (SAM) and overall rates of protein synthesis and degradation influence the modification process and release of this compound. | Protein turnover rates, and thus this compound release, are rapidly altered by nutritional status and hormones like insulin. nih.gov |

Metabolic Pathways and Catabolism of N Methyl L Histidine

Enzymatic Degradation Routes

The enzymatic breakdown of N-Methyl-L-histidine is a critical aspect of its metabolism. Specific pathways have been identified, particularly in bacteria, that efficiently process this compound.

Catabolism of Nτ-Methylhistidine (e.g., by Bacterial Pathways)

A defined four-step enzymatic pathway for the degradation of Nτ-methylhistidine has been identified in soil-dwelling bacteria, such as the firmicute Bacillus terra. acs.orgnih.gov This pathway is analogous to the conserved histidine utilization (Hut) pathway. nih.govacs.org The process begins with a Nτ-methylhistidine specific ammonia-lyase, which is a methylidene-imidazolone (B12365479) (MIO)-dependent enzyme. acs.org This is followed by the action of a specific Nτ-methylurocanate hydratase. acs.org The existence of this specific catabolic pathway suggests that Nτ-methylhistidine can accumulate in certain environments to levels that make its degradation a competitive advantage for these microorganisms. nih.govacs.org

The degradation of Nτ-methylhistidine in some bacteria has been shown to be catalyzed by enzymes that have evolved from the histidine degradation pathway. acs.org The initial steps mirror the universal pathway for histidine degradation, which involves a histidine ammonia-lyase (EC 4.3.1.3), a urocanate hydratase (EC 4.2.1.49), and an imidazolonepropionase (EC 3.5.2.7). nih.govacs.org However, the bacterial pathway for Nτ-methylhistidine has evolved specific enzymes to handle the methylated substrate. acs.org

Table 1: Key Enzymes in the Bacterial Degradation of Nτ-Methylhistidine

| Enzyme Name | Enzyme Class | Function in Pathway |

| Nτ-methylhistidine ammonia-lyase | Lyase (MIO-dependent) | Catalyzes the initial elimination of the α-amino group from Nτ-methylhistidine. acs.org |

| Nτ-methylurocanate hydratase | Hydratase | Acts on the product of the first reaction, Nτ-methylurocanate. acs.org |

Identification of Intermediate and End-Products of this compound Degradation (e.g., L-glutamate, N-methylformamide)

The bacterial catabolism of Nτ-methylhistidine ultimately yields two primary end-products: L-glutamate and N-methylformamide. acs.orgnih.gov This degradation pathway represents the first identified biogenic source of N-methylformamide. nih.govacs.org While N-methylformamide was previously considered an indicator of industrial pollution or atmospheric photo-oxidation, its production by bacteria highlights a novel biological origin. acs.org

In some organisms, such as mice, Nτ-methylhistidine can be metabolized further. Studies have shown that after administration of radioactive Nτ-methylhistidine, a significant portion is metabolized into other compounds, including 1-methylimidazole-4-acetic acid, indicating that it can be decarboxylated and enter the histamine (B1213489) metabolism pathway. nih.gov

Turnover and Non-Reutilization of this compound in Protein Catabolism

Nτ-methylhistidine (3-methylhistidine or 3-MH) is a significant marker for myofibrillar protein breakdown. mdpi.comnih.gov It is formed through the post-translational methylation of histidine residues within the primary contractile proteins of skeletal muscle, actin, and myosin. mdpi.comnih.gov

Following the breakdown of these muscle proteins (protein catabolism), 3-MH is released into the bloodstream. nih.gov A crucial aspect of its metabolic fate is that it is not reutilized for the synthesis of new proteins. mdpi.com Instead, it is quantitatively excreted in the urine. nih.gov This characteristic of non-reutilization makes the urinary excretion of 3-MH a valuable index for assessing the rate of skeletal muscle protein degradation in humans and some animal species. nih.govcambridge.org Approximately 75% of the 3-MH in the body is estimated to originate from skeletal muscle. mdpi.com

Functional Significance and Biological Roles of N Methyl L Histidine

N-Methyl-L-histidine as a Constituent of Peptides and Proteins

This compound is not incorporated into proteins during translation but is formed through the post-translational modification of histidine residues or exists as a component of certain dipeptides. ontosight.aihmdb.ca This distinction is crucial to understanding its biological functions.

Formation of Methylated Histidine-Containing Dipeptides (e.g., Anserine (B1665513), Balenine)

This compound is a key component of several naturally occurring dipeptides, most notably anserine and balenine (B107396). nih.gov These dipeptides are abundant in the skeletal muscle and brain tissues of many vertebrates. nih.gov

The primary pathway for the formation of these methylated dipeptides begins with the synthesis of carnosine (β-alanyl-L-histidine). nih.govresearchgate.net Anserine (β-alanyl-Nπ-methyl-L-histidine) is then produced through the methylation of carnosine. nih.govresearchgate.net This reaction is catalyzed by the enzyme carnosine N-methyltransferase, which transfers a methyl group from S-adenosyl-L-methionine (SAM) to the imidazole (B134444) ring of the histidine residue within carnosine. researchgate.netrsc.org

Balenine (β-alanyl-Nτ-methyl-L-histidine), also known as ophidine, is another methylated derivative of carnosine. nih.gov While anserine and carnosine are widespread among vertebrates, balenine is found in more specific populations, including certain marine mammals and reptiles. nih.govmdpi.com The synthesis of balenine also involves the methylation of a histidine residue. portlandpress.com

It is important to note the distinction in the methylation position on the imidazole ring between these two dipeptides. Anserine contains Nπ-methyl-L-histidine (also referred to as 3-methylhistidine in some literature), whereas balenine contains Nτ-methyl-L-histidine (also known as 1-methylhistidine). nih.govmdpi.com

| Dipeptide | Composition | Methylated Histidine Isomer | Primary Location |

|---|---|---|---|

| Anserine | β-Alanine + Nπ-Methyl-L-histidine | Nπ-methyl-L-histidine (3-methylhistidine) | Skeletal muscle and brain of most vertebrates nih.gov |

| Balenine (Ophidine) | β-Alanine + Nτ-Methyl-L-histidine | Nτ-methyl-L-histidine (1-methylhistidine) | Skeletal muscle of some marine mammals and reptiles nih.govmdpi.com |

Incorporation into Myofibrillar Proteins and their Biological Implications

This compound is found in major myofibrillar proteins, namely actin and myosin. rsc.orgresearchgate.netmedchemexpress.com Its presence in these proteins is not a result of direct incorporation during protein synthesis but occurs through a post-translational modification process where specific histidine residues are methylated. ontosight.aihmdb.ca This enzymatic methylation is carried out by specific protein histidine methyltransferases. rsc.org For instance, the enzyme SETD3 has been identified as the actin-specific histidine N-methyltransferase that methylates histidine-73 in β-actin. rsc.orgfoodb.ca

The methylation of histidine in actin and myosin has significant biological implications. These methylated proteins are stable components of muscle tissue. During the natural process of muscle protein turnover (catabolism), these proteins are broken down, releasing this compound (specifically 3-methylhistidine). Because this modified amino acid cannot be reutilized for new protein synthesis, it is released into the bloodstream and subsequently excreted in the urine. foodb.ca

This characteristic makes urinary this compound a valuable biomarker for the rate of myofibrillar protein degradation. researchgate.net Elevated levels can indicate increased muscle protein breakdown, a condition associated with various physiological and pathological states, including muscle injury and disease. foodb.ca

Modulation of Protein Properties through Histidine Methylation

The addition of a methyl group to a histidine residue within a protein can significantly alter the protein's biochemical and physical properties. researchgate.netnih.gov This post-translational modification is a subtle yet powerful mechanism for regulating protein function. ontosight.ai

Influence on Protein Stability and Synthesis

Histidine methylation has been shown to influence protein stability and synthesis. rsc.org The methylation of histidine residues can contribute to the structural integrity of proteins. For example, the methylation of histidine-73 in β-actin by the enzyme SETD3 helps to stabilize actin filaments. rsc.org This modification can regulate the contraction of smooth muscle. rsc.org Research has also shown that histidine methylation can contribute to the stability of zinc finger structures in proteins. cas.cn Furthermore, methylation of the ribosomal protein RPL3 has been shown to modulate translation elongation, which in turn protects cells from the aggregation of certain proteins, thereby ensuring proteome integrity. elifesciences.org

Impact on Metal Ion Chelation by Proteins

The imidazole ring of histidine is well-known for its ability to chelate divalent metal ions such as zinc (Zn²⁺), copper (Cu²⁺), and iron (Fe²⁺). rsc.orgnih.gov This property is fundamental to the function of many metalloproteins and enzymes. rsc.org The methylation of one of the nitrogen atoms in the imidazole ring directly impacts this chelating ability. researchgate.netnih.gov By blocking one of the potential coordination sites, methylation can alter the affinity and specificity of a protein for certain metal ions. nih.gov This modulation of metal binding can, in turn, affect the catalytic activity of enzymes and the structural stability of proteins that rely on metal cofactors. nih.gov For instance, studies have shown that the presence of zinc ions can inhibit the methylation of proteins with tandem "His-x-His" motifs, suggesting a interplay between metal binding and histidine methylation. nih.gov

Alteration of Histidine Tautomerization and Protonation States

The imidazole side chain of histidine has a pKa value near physiological pH, allowing it to act as both a proton donor and acceptor. rsc.org This makes histidine a crucial residue for pH buffering and in the catalytic mechanisms of many enzymes. rsc.org The imidazole ring exists in two neutral tautomeric forms, Nτ-H and Nπ-H. rsc.org

Post-translational methylation fixes the imidazole ring in one tautomeric state, as the methyl group permanently occupies one of the nitrogen atoms. researchgate.net This fixation prevents the interconversion between tautomers. Furthermore, methylation increases the pKa of the histidine residue, which alters the fraction of protonated residues at a given physiological pH. This modification of the protonation state has significant biochemical consequences, affecting the protein's charge distribution, its ability to participate in hydrogen bonding, and its role in acid-base catalysis. nih.gov

| Property Modulated by Histidine Methylation | Effect | Biochemical Consequence |

|---|---|---|

| Protein Stability | Increases stability of certain protein structures (e.g., actin filaments, zinc fingers). rsc.orgcas.cn | Regulation of muscle contraction and protein integrity. rsc.org |

| Metal Ion Chelation | Alters the affinity and specificity for binding divalent metal ions (e.g., Zn²⁺, Cu²⁺). researchgate.netnih.gov | Modulation of metalloprotein function and enzyme catalytic activity. nih.gov |

| Tautomerization | Fixes the imidazole ring into a single tautomeric state. researchgate.net | Restricts the chemical versatility of the histidine side chain. |

| Protonation State (pKa) | Increases the pKa of the imidazole ring. | Alters the protein's surface charge and its role in pH buffering and catalysis. nih.gov |

Changes in Molecular Volume and Hydrophobicity of Modified Proteins

The post-translational methylation of histidine residues to form this compound introduces significant alterations to the physicochemical properties of proteins. This modification directly impacts the molecular volume and hydrophobicity of the protein, which can subsequently influence its structure, interactions, and function.

Furthermore, the methylation of the imidazole ring of histidine increases its hydrophobicity. researchgate.net This change in polarity can affect a protein's solubility, its partitioning between aqueous and nonpolar environments, and its interactions with other molecules. For instance, an increase in surface hydrophobicity may promote protein-protein interactions or influence the binding of the protein to biological membranes. These modifications to molecular volume and hydrophobicity are critical in modulating the biological activity of the modified proteins. researchgate.net

Role in Enzyme Catalysis and Regulation

This compound as a Non-Canonical Catalytic Nucleophile in Enzyme Design

In the field of protein engineering and enzyme design, this compound has emerged as a valuable non-canonical amino acid. Its unique properties allow it to function as a potent catalytic nucleophile in engineered enzymes, overcoming some of the challenges associated with using standard amino acids.

A key advantage of incorporating this compound into an enzyme's active site is its ability to prevent the formation of unreactive acyl-enzyme intermediates. This has been a significant hurdle in the design of hydrolases using canonical nucleophiles like histidine. The methylation of the histidine is crucial for this catalytic function.

Researchers have successfully generated hydrolytic enzymes using Nδ-methylhistidine as the catalytic nucleophile. These engineered biocatalysts have demonstrated a remarkable increase in efficiency for reactions like ester hydrolysis. In some cases, the engineered enzyme showed a rate acceleration of over 9,000-fold compared to the free Nδ-methylhistidine in solution. This highlights the potential of using this compound to create novel enzymes for a variety of chemical transformations.

Influence on Enzyme Activity and Substrate Specificity

The incorporation of this compound into an enzyme's active site can profoundly influence its catalytic activity and substrate specificity. The altered steric and electronic properties of the methylated histidine can lead to enhanced catalytic efficiency and, in some cases, novel substrate preferences.

Studies on engineered enzymes have shown that replacing a catalytic histidine with Nδ-methylhistidine can lead to different evolutionary outcomes in directed evolution experiments. For example, in the design of an enzyme for the Morita-Baylis-Hillman reaction, the use of a Nδ-methylhistidine nucleophile resulted in a significantly more active enzyme compared to one designed with a canonical histidine. Interestingly, while the non-canonical nucleophile was critical in the initial stages of engineering to unlock a new mechanistic pathway, it could in some instances be replaced by a canonical histidine in the evolved enzyme with only a modest reduction in catalytic rate.

The table below presents kinetic data for a novel Histidine Ammonia-Lyase (HAL) from Geobacillus kaustophilus (GkHAL) and its mutants, illustrating how modifications to the active site, including the use of a histidine analog, can affect enzyme kinetics.

| Enzyme | Substrate | Km (mM) | kcat (s-1) | kcat/Km (mM-1s-1) |

| Wild-type GkHAL | L-histidine | 3.38 | 8.57 | 2.5367 |

| Wild-type GkHAL | L-histidine methyl ester | 5.25 | 0.81 | 0.1543 |

| R280K mutant | L-histidine methyl ester | - | 0.090 | - |

This table is based on data from a study on a novel Histidine Ammonia-Lyase and its mutants. The R280K mutation, while not a direct methylation, demonstrates how subtle changes in the active site can impact catalytic function, similar to the effects seen with this compound incorporation in designed enzymes. mdpi.com

Interconnections with Histamine (B1213489) and Histidine Metabolism

Potential Impact on Histamine Synthesis and Metabolic Pathways

This compound is intricately linked to the metabolism of histamine, a crucial biogenic amine involved in allergic reactions, gastric acid secretion, and neurotransmission. Histamine is synthesized from the amino acid L-histidine by the enzyme L-histidine decarboxylase. sigmaaldrich.com One of the major pathways for histamine inactivation is through methylation by the enzyme histamine N-methyltransferase (HNMT), which uses S-adenosyl-L-methionine as a methyl donor to produce Nτ-methylhistamine (also known as tele-methylhistamine). sigmaaldrich.comyoutube.com

The product of this reaction, Nτ-methylhistamine, may act as a feedback mechanism to regulate histamine levels. wikipedia.org While it is considered a largely inactive metabolite of histamine, it can still bind to histamine receptors, albeit with a much lower affinity and efficacy. wikipedia.org There is evidence to suggest that Nτ-methylhistamine might inhibit the expression of the HNMT enzyme in a negative feedback loop. wikipedia.org

This compound as a Biomarker in Biological Research

This compound has garnered significant attention as a biomarker in various areas of biological and clinical research. Its presence and concentration in biological fluids such as urine and plasma can provide valuable insights into specific physiological and pathological processes.

One of the most well-established uses of a methylated histidine derivative, 3-methylhistidine, is as a biomarker for muscle protein breakdown. nih.govnih.gov Since 3-methylhistidine is primarily found in the contractile proteins actin and myosin and is not reutilized for protein synthesis after being released during muscle protein degradation, its urinary excretion rate is proportional to the rate of muscle catabolism. nih.gov Similarly, 1-methylhistidine (Nτ-methylhistidine) has been investigated as a biomarker. While it is influenced by dietary meat intake, it has also been associated with muscle status. nih.govnih.gov

Elevated levels of this compound have been linked to several disease states. For instance, it has been shown to be higher in the serum of diabetic patients compared to healthy individuals. biosynth.com Furthermore, altered levels of 1-methylhistidine have been associated with conditions such as Alzheimer's disease, preeclampsia, obesity, and kidney disease. foodb.caebi.ac.uk In cancer research, metabolic profiling of patients has revealed changes in the levels of 1-methylhistidine, suggesting its potential as a component of a biomarker panel for certain malignancies. ebi.ac.uk

The utility of this compound as a biomarker is summarized in the table below:

| Biomarker | Associated Condition/Process | Research Finding |

| 3-Methylhistidine | Muscle Protein Breakdown | Urinary excretion reflects the rate of myofibrillar protein degradation. nih.govnih.gov |

| 1-Methylhistidine | Meat Consumption | Plasma levels are strongly influenced by the intake of white meat. nih.gov |

| 1-Methylhistidine | Muscle Status | Correlates with skeletal muscle mass and grip strength in vegetarians. nih.gov |

| 1-Methylhistidine | Diabetes | Found in higher concentrations in the serum of diabetic patients. biosynth.com |

| 1-Methylhistidine | Various Diseases | Associated with Alzheimer's disease, preeclampsia, obesity, and kidney disease. foodb.caebi.ac.uk |

| 1-Methylhistidine | Cancer | Altered plasma levels observed in patients with certain types of cancer. ebi.ac.uk |

Evaluation of Myofibrillar Protein Degradation Rates

This compound, specifically 3-methylhistidine (3-MH), is a well-established biomarker for the rate of myofibrillar protein degradation. rupahealth.comcaymanchem.com Myofibrillar proteins, primarily actin and myosin, are the major protein components of muscle fibers. During the synthesis of these proteins, specific histidine residues are post-translationally methylated to form 3-MH. mdpi.comnih.gov

When muscle proteins are broken down (catabolized), 3-MH is released into the bloodstream. nih.gov A key characteristic of 3-MH is that it is not reutilized for protein synthesis and is quantitatively excreted in the urine. mdpi.comnih.gov This makes its excretion rate a direct reflection of the rate of muscle protein breakdown. healthmatters.io Therefore, measuring the concentration of 3-MH in urine or plasma provides a valuable index of myofibrillar protein degradation. rupahealth.comtandfonline.com

Elevated levels of 3-MH are observed in conditions associated with increased muscle catabolism, such as starvation, muscle wasting diseases, and after strenuous physical exercise. mdpi.comhealthmatters.io For instance, studies in rats have shown that plasma concentrations of Nτ-methylhistidine (a form of 3-methylhistidine) increase significantly during starvation, corresponding to an increased rate of myofibrillar protein degradation. tandfonline.com In humans, increased urinary excretion of 3-MH has been noted during brief fasting and starvation. caymanchem.com

It is important to note that the nomenclature for methylated histidines can be inconsistent in literature, with "1-methylhistidine" and "3-methylhistidine" sometimes being used interchangeably in older texts. bevital.no Current standard nomenclature designates the different isomers based on the position of the methyl group on the imidazole ring of histidine. bevital.no

Assessment of Muscle Health and Protein Turnover in Research Models

The measurement of this compound is a crucial tool in research for assessing muscle health and the dynamics of protein turnover. In various research models, including both animal and human studies, 3-MH levels are used to monitor changes in muscle mass and integrity. rupahealth.commdpi.com

In animal studies, such as those involving chicks, the administration of certain amino acids was found to decrease plasma Nτ-methylhistidine concentrations, indicating a suppression of myofibrillar proteolysis. tandfonline.com Similarly, in rats, drug-induced skeletal muscle toxicity has been shown to cause significant elevations in both 1-methylhistidine and 3-methylhistidine in urine and serum. researchgate.net This highlights the utility of these biomarkers in preclinical safety assessments of new drugs.

In human research, plasma 3-MH has been investigated as a potential biomarker for frailty in the elderly. mdpi.com Studies have shown that frail and pre-frail individuals have significantly higher plasma 3-MH concentrations compared to robust individuals, suggesting an elevated muscle protein turnover in these populations. mdpi.com Furthermore, in patients with chronic kidney disease, elevated 3-MH levels have been paradoxically associated with better nutritional status and higher lean tissue mass, illustrating the complexity of interpreting this biomarker in different clinical contexts. rupahealth.com

The ratio of 3-MH to creatinine (B1669602) (another marker of muscle mass) is often used to normalize for differences in muscle mass between individuals. mdpi.com This ratio can provide a more accurate assessment of the rate of muscle protein breakdown per unit of muscle mass.

Analytical Methodologies for N Methyl L Histidine and Its Metabolites

Chromatographic Separation Techniques

Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into their individual components. For N-Methyl-L-histidine and its isomers, several high-performance liquid chromatography (HPLC) based methods have been developed and refined.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique that utilizes high pressure to pass a sample mixture through a column packed with a stationary phase. The differential interactions of the analytes with the stationary phase lead to their separation.

Ion-exchange chromatography (IEC) separates molecules based on their net charge. This technique has been a conventional method for the analysis of amino acids, including methylated histidine derivatives. tandfonline.comnih.govcdnsciencepub.com In IEC, a column with a charged stationary phase is used. For the separation of basic amino acids like this compound, a cation-exchange resin is typically employed. nih.govcapes.gov.br The separation is achieved by carefully controlling the pH and ionic strength of the mobile phase. cdnsciencepub.com For instance, a method using a Durrum DC-6A resin with a sodium citrate (B86180) buffer at a specific pH and temperature has been described for the separation of methylated basic amino acids. cdnsciencepub.com While effective, traditional IEC methods can be time-consuming. nih.gov

A study successfully separated various methylated basic amino acids using a single-column system with a Durrum DC-BA resin and a sodium citrate buffer. cdnsciencepub.com The reproducibility of this method was found to be within ±3%. cdnsciencepub.com

Reversed-phase high-performance liquid chromatography (RP-HPLC) is one of the most widely used chromatographic techniques. It employs a nonpolar stationary phase, typically a C18 column, and a polar mobile phase. tandfonline.com For the analysis of polar compounds like this compound, pre-column or post-column derivatization is often necessary to enhance retention and detection. tandfonline.comnih.gov Common derivatizing agents include o-phthaldialdehyde (OPA). tandfonline.comnih.gov

Several RP-HPLC methods have been developed for the quantification of 3-methylhistidine (an isomer of this compound) in biological fluids. tandfonline.com One such method involves pre-column derivatization with OPA followed by separation on a C18 column using a gradient of sodium propionate (B1217596) buffer and acetonitrile (B52724). tandfonline.com This method proved to be accurate, reproducible, and sensitive. tandfonline.com Another approach for Nτ-methylhistidine analysis in various samples involved initial separation on an ion-exchange column, followed by RP-HPLC with ion-pairing and post-column fluorescence derivatization. capes.gov.br The mobile phase for this separation consisted of 15mM sodium octane (B31449) sulfonate in 20mM potassium phosphate. capes.gov.br

| Method | Stationary Phase | Mobile Phase | Derivatization | Application |

| RP-HPLC | C18 | Sodium propionate buffer and acetonitrile gradient | Pre-column with OPA | 3-methylhistidine in biological fluids tandfonline.com |

| RP-HPLC with Ion-Pairing | Reversed-phase | 15mM sodium octane sulfonate in 20mM potassium phosphate | Post-column fluorescence | Nτ-methylhistidine in food, excreta, and urine capes.gov.br |

| RP-HPLC | Newcrom R1 | Acetonitrile, water, and phosphoric acid | None | This compound sielc.com |

Hydrophilic Interaction Chromatography (HILIC) is a variation of normal-phase liquid chromatography that uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent mixed with a smaller amount of aqueous solvent. HILIC is particularly well-suited for the separation of highly polar compounds that are poorly retained in RP-HPLC. researchgate.netmdpi.com

A HILIC-MS/MS method was developed for the individual determination of τ-methylhistidine and π-methylhistidine in dairy cow plasma samples. researchgate.net This method offers a simple and effective way to separate these isomers. researchgate.net Another study utilized a HILIC method with a Poroshell 120 HILIC-Z column and a mobile phase of ammonium (B1175870) formate (B1220265) buffer and acetonitrile for the analysis of histidine impurities, including methylated forms. researchgate.net HILIC has also been successfully combined with analytical sensory techniques for the identification of taste modulators, including β-alanyl-N-methyl-L-histidine, in stewed beef juice. nih.gov

Reversed-Phase Liquid Chromatography (RP-HPLC) Approaches

Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) for Quantitative Analysis

Liquid chromatography–tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantitative analysis of a wide range of molecules, including this compound and its metabolites, in complex biological matrices. zivak.comresearchgate.netnih.gov This powerful technique combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. anaquant.com

In LC-MS/MS, after chromatographic separation, the analytes are ionized and enter the mass spectrometer. The first mass analyzer (Q1) selects the precursor ion (the ion of the target analyte). This ion is then fragmented in a collision cell (Q2), and the resulting product ions are analyzed by the second mass analyzer (Q3). anaquant.com This process, known as multiple reaction monitoring (MRM), provides excellent specificity and sensitivity for quantification. oup.com

Stable isotope dilution analysis is often employed in LC-MS/MS methods to achieve high accuracy and precision. oup.com This involves using a stable isotope-labeled version of the analyte as an internal standard. oup.com

Several LC-MS/MS methods have been validated for the quantification of 1-methylhistidine and 3-methylhistidine in various biological samples, including plasma and urine. researchgate.netresearchgate.netnih.gov These methods are sensitive, accurate, and specific, allowing for the clear separation and quantification of the isomers. researchgate.netnih.gov For instance, a method for quantifying these isomers in chicken plasma reported linear ranges of 1.56–50.00 μmol/L for Nτ-methylhistidine and 0.78–25.00 μmol/L for Nπ-methylhistidine. nih.gov

| Analyte | Matrix | Method | Linear Range | Key Findings |

| Nτ-methylhistidine | Chicken Plasma | LC-MS/MS | 1.56-50.00 μmol/L | Method suitable for simultaneous measurement of isomers. nih.gov |

| Nπ-methylhistidine | Chicken Plasma | LC-MS/MS | 0.78-25.00 μmol/L | Detected changes in plasma levels in response to fasting and re-feeding. nih.gov |

| 1-methylhistidine | Dairy Cow Plasma | HPLC-tandem mass spectrometry | - | Sensitive, accurate, and specific for isomer separation. nih.gov |

| 3-methylhistidine | Dairy Cow Plasma | HPLC-tandem mass spectrometry | - | Essential for monitoring protein mobilization. nih.gov |

| Nτ-methylhistidine | C2C12 Myotubes | LC-MS/MS | 0.5-250 pmol/mL | Precisely detects changes in cellular concentrations. oup.com |

| Nπ-methylhistidine | C2C12 Myotubes | LC-MS/MS | 0.5-250 pmol/mL | Can measure lower concentrations than previous methods. oup.com |

Detection and Quantification Strategies

The choice of detection method is critical for achieving the desired sensitivity and selectivity in the analysis of this compound.

For HPLC methods, UV detection can be used, but due to the low extinction coefficients of underivatized amino acids, derivatization is often required to enhance the signal. unimi.it Post-column derivatization with reagents like o-phthalicdicarboxaldehyde-2-mercaptoethanol followed by fluorometric detection offers high sensitivity. nih.gov Pre-column derivatization with o-phthaldialdehyde (OPA) is another common approach that allows for fluorescent detection. nih.gov

Mass spectrometry, particularly tandem mass spectrometry (LC-MS/MS), is the preferred method for highly specific and sensitive quantification. zivak.comanaquant.com The use of multiple reaction monitoring (MRM) allows for the selective detection of the target analyte even in complex matrices, minimizing interferences. oup.com The development of LC-MS/MS methods has significantly improved the ability to accurately quantify low levels of this compound and its isomers in various biological fluids. zivak.comresearchgate.net

Ultraviolet (UV) Spectrophotometry and Fluorescence Detection

Ultraviolet (UV) spectrophotometry and fluorescence detection are established methods for the analysis of amino acids, including this compound. These techniques rely on the intrinsic photophysical properties of the analyte or on the use of derivatizing agents that impart desirable spectroscopic characteristics.

UV spectrophotometry has been utilized to characterize N-methyl derivatives of L-histidine, particularly in the context of their complexes with metal ions. Studies have investigated the UV absorption spectra of copper(II) complexes with π-methyl-L-histidine and τ-methyl-L-histidine in aqueous solutions. nih.gov By recording spectra at various pH values, researchers can calculate the UV absorption spectrum for individual complexes, allowing for a correlation between the spectrum and the structure of the complex. nih.gov For instance, the charge transfer from imidazole (B134444) pyridine (B92270) nitrogen groups to copper(II) can be observed in the 300-400 nm range. nih.gov Capillary electrophoresis (CE) coupled with UV detection is another approach for quantifying this compound and its isomers in biological fluids like plasma and urine. nih.gov A method using a Tris-phosphate run buffer at pH 2.2 has been shown to resolve histidine and its methylated forms in under 12 minutes. nih.gov

Fluorescence detection offers high sensitivity and selectivity. 1-Methyl-L-histidine itself exhibits natural fluorescence, with an emission wavelength of 364 nm upon excitation with ultraviolet light at 315 nm. biosynth.com This intrinsic property can be exploited for direct detection. However, derivatization is more commonly employed to enhance fluorescence for quantification. High-performance liquid chromatography (HPLC) methods often use pre- or post-column derivatization with reagents like o-phthalaldehyde (B127526) (OPA) in the presence of a thiol. koreascience.kr This reaction yields highly fluorescent isoindoles that can be readily detected. koreascience.kr While effective for many amino acids, resolving structurally similar isomers like 1-N-methylhistidine and 3-N-methylhistidine can be challenging with this method. koreascience.kr More recent advancements in fluorescence sensing include the use of nanomaterials. For example, copper ion-modulated silver nanoclusters have been developed as "turn-on" fluorescent sensors for L-histidine, demonstrating high selectivity and a low limit of detection. mdpi.comnih.gov This approach leverages the chelation between the imidazole group of histidine and copper ions to restore fluorescence. mdpi.com

| Analytical Technique | Principle | Application Notes | Reference(s) |

| UV Spectrophotometry | Measures the absorption of UV light by the analyte, often as a complex with metal ions. | Characterization of copper(II) complexes with π-methyl-L-histidine and τ-methyl-L-histidine. nih.gov | nih.gov |

| Capillary Electrophoresis with UV Detection (CE-UV) | Separates analytes based on their electrophoretic mobility, followed by UV detection. | Quantification of histidine, 1-methylhistidine, and 3-methylhistidine in plasma and urine. nih.gov | nih.gov |

| Intrinsic Fluorescence | Measures the natural fluorescence emission of the analyte upon excitation at a specific wavelength. | 1-Methyl-L-histidine fluoresces at 364 nm when excited at 315 nm. biosynth.com | biosynth.com |

| HPLC with Fluorescence Detection (OPA Derivatization) | Chromatographic separation followed by post-column derivatization with o-phthalaldehyde (OPA) to produce a fluorescent product. | Analysis of methylated histidines; however, co-elution of 1-N-methylhistidine and 3-N-methylhistidine can occur. koreascience.kr | koreascience.kr |

| Fluorescence Sensing with Nanomaterials | Utilizes nanomaterials (e.g., silver nanoclusters) whose fluorescence is modulated by the analyte. | Highly selective detection of L-histidine based on its interaction with copper ions. mdpi.comnih.gov | mdpi.comnih.gov |

Mass Spectrometry (MS) for Comprehensive Profiling

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), has become the gold standard for the comprehensive profiling and quantification of this compound and its metabolites in complex biological matrices. The high selectivity and sensitivity of tandem mass spectrometry (MS/MS) allow for precise identification and measurement.

LC-MS/MS methods have been extensively developed and validated for the simultaneous measurement of Nτ-methylhistidine (3-methylhistidine) and its isomer Nπ-methylhistidine (1-methylhistidine). nih.gov These methods are applied to various biological samples, including chicken plasma and cell culture extracts. nih.govresearchgate.net Hydrophilic interaction liquid chromatography (HILIC) is often employed for the separation of these polar compounds, achieving good chromatographic resolution between the isomers. mdpi.com The mass spectrometer is typically operated in multiple reaction monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor ion to product ion transition for each analyte. oup.com For this compound (molecular weight 169.18 g/mol ), common precursor ions in positive ionization mode would be [M+H]+ at m/z 170. mdpi.comscispace.comdtu.dkresearchgate.net

The table below summarizes typical MRM transitions used for the analysis of this compound isomers. The collision energy is optimized for each transition to achieve the best sensitivity.

| Compound | Polarity | Precursor Ion (m/z) | Product Ion(s) (m/z) | Reference(s) |

| Nτ-methylhistidine | Positive | 170.20 | 124.10, 96.10 | researchgate.netresearchgate.net |

| Nπ-methylhistidine | Positive | 170.20 | 96.10 | researchgate.netresearchgate.net |

| Nτ-methyl-d3-histidine (Internal Standard) | Positive | 173.00 | 127.00, 83.00 | oup.com |

These LC-MS/MS methods demonstrate excellent linearity over a range of concentrations relevant to biological studies. For instance, in the analysis of chicken plasma, linear ranges of 1.56–50.00 μmol/L for Nτ-methylhistidine and 0.78–25.00 μmol/L for Nπ-methylhistidine have been established. nih.gov Similarly, for intracellular analysis in C2C12 myotubes, a linear range of 0.5–250 pmol/mL was achieved for both isomers. researchgate.netoup.com The accuracy and precision of these methods are typically high, with recoveries often falling between 85–119% and relative standard deviations (RSDs) being well within acceptable limits for bioanalytical methods. researchgate.net

Stable Isotope Dilution Analysis for Absolute Quantification

For the most accurate and precise quantification of this compound, stable isotope dilution analysis (SIDA) is the preferred methodology. oup.com This technique involves the addition of a known amount of a stable isotope-labeled version of the analyte as an internal standard (IS) to the sample at the beginning of the sample preparation process. nih.govoup.com The use of a stable isotope-labeled IS, which has nearly identical chemical and physical properties to the endogenous analyte, effectively corrects for any analyte loss during sample extraction, cleanup, and derivatization, as well as for variations in instrument response (matrix effects). acs.org

In the analysis of this compound, deuterated analogs such as Nτ-methyl-d3-l-histidine are commonly used as internal standards. oup.com These standards are added to samples before protein precipitation. oup.com The endogenous analyte and the labeled internal standard are then analyzed simultaneously by LC-MS/MS. Quantification is based on the ratio of the peak area of the endogenous analyte to the peak area of the internal standard.

Recent studies have compared different stable isotopes to determine the most accurate method. For example, one study compared Nτ-methyl-d3-l-histidine and Nτ-Methylhistidine-15N3 as internal standards for the quantification of Nτ-methylhistidine in C2C12 myotubes, demonstrating the robustness of the SIDA approach. oup.com The development of SIDA in combination with LC-MS/MS has enabled the reliable quantification of this compound in various matrices, including plasma, urine, and cell cultures, providing crucial data for studies on muscle protein metabolism and other physiological research. nih.govlcms.cz

| Internal Standard | Analyte(s) | Matrix | Key Advantage | Reference(s) |

| Nτ-methyl-d3-l-histidine | Nτ-methylhistidine, Nπ-methylhistidine | C2C12 myotubes, Chicken plasma | Corrects for matrix effects and analyte loss during sample preparation. | nih.govoup.com |

| Nτ-Methylhistidine-15N3 | Nτ-methylhistidine | C2C12 myotubes | Provides an alternative stable isotope for robust quantification. | oup.com |

| [13C6]-labeled isotopologues | General Amino Acids | Foods | Compensates for losses during extraction and degradation of the analyte. | acs.org |

Sample Preparation and Derivatization Protocols for Enhanced Detection

Effective sample preparation is a prerequisite for reliable analytical results, aiming to remove interfering substances, concentrate the analyte, and convert it into a form suitable for analysis. For this compound, this often involves protein precipitation, and in some cases, chemical derivatization to enhance detection sensitivity and chromatographic performance. oup.comsci-hub.se

Sample Preparation The initial step for biological fluids like plasma or cell extracts is typically protein precipitation. This is commonly achieved by adding a water-miscible organic solvent such as acetonitrile or methanol. oup.comlcms.cz For instance, a mixture of the sample with acetonitrile is vortexed and then centrifuged at high speed to pellet the precipitated proteins. oup.com The resulting supernatant, containing the amino acids, is then collected for analysis. For solid tissues, an initial homogenization step followed by acid hydrolysis (e.g., with 6 M hydrochloric acid) is required to free the amino acids from proteins. ucdavis.edu Following hydrolysis, lipids may be removed by extraction with an organic solvent mixture. ucdavis.edu

Derivatization Protocols Derivatization is a chemical modification of the analyte to improve its analytical properties. For LC-based methods with fluorescence detection, derivatization is often essential. Reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) react with the primary or secondary amine groups of amino acids to yield highly fluorescent and stable derivatives. nih.gov This pre-column derivatization is rapid and allows for sensitive detection by UPLC with a fluorescence detector. nih.gov

For gas chromatography-mass spectrometry (GC-MS) analysis, a two-step derivatization is necessary to make the amino acids volatile and thermally stable. mdpi.com A common procedure involves:

Esterification: The carboxylic acid group is converted to a methyl ester by heating with acidified methanol. ucdavis.edumdpi.com

Acylation: The amino and other reactive groups are then acylated using a reagent like pentafluoropropionic anhydride (B1165640) (PFPA). mdpi.com The resulting N-acetyl amino acid methyl esters are volatile and can be readily analyzed by GC-MS. ucdavis.edu

Derivatization can also be employed to enhance ionization efficiency in mass spectrometry. Attaching a group that is easily protonated, such as a tertiary or quaternary amine, can significantly improve the signal in electrospray ionization (ESI)-MS. google.com Reagents like N-alkyl-nicotinic acid N-hydroxysuccinimide esters can be used to derivatize amino acids, introducing a quaternary amine that facilitates robust detection. google.com

| Preparation/Derivatization Step | Reagent/Method | Purpose | Analytical Technique | Reference(s) |

| Protein Precipitation | Acetonitrile or Methanol | Removal of interfering proteins from biological fluids. | LC-MS/MS | oup.comlcms.cz |

| Acid Hydrolysis | 6 M Hydrochloric Acid (HCl) | Release of amino acids from protein structures in tissues. | GC-C-IRMS | ucdavis.edu |

| Fluorescence Derivatization | 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) | Enhance detection sensitivity by adding a fluorescent tag. | UPLC-Fluorescence | nih.gov |

| GC Derivatization (Two-Step) | 1. Acidified Methanol2. Pentafluoropropionic anhydride (PFPA) | Increase volatility and thermal stability for GC analysis. | GC-MS | mdpi.com |

| MS Ionization Enhancement | N-alkyl-nicotinic acid N-hydroxysuccinimide ester | Introduce a permanently charged group to improve ESI-MS signal. | RPC-MS | google.com |

Emerging Research Avenues and Translational Implications

The study of N-Methyl-L-histidine and its role in protein methylation is rapidly evolving from a niche area of biochemistry to a significant field with broad translational potential. Advances in chemical biology, proteomics, computational modeling, and enzyme engineering are providing unprecedented insights into the regulation and function of this post-translational modification. These emerging avenues of research are not only deepening our understanding of fundamental biological processes but are also paving the way for novel therapeutic strategies and biotechnological applications.

Q & A

Basic: What are the structural and spectroscopic identifiers for N-Methyl-L-histidine, and how can they be validated experimentally?

This compound (C₇H₁₁N₃O₂, molecular weight 169.18 g/mol) is characterized by its imidazole ring and methylated α-amino group. Key identifiers include:

- CAS Registry Number : 24886-03-1 .

- ChemSpider ID : 81836 .

- Stereochemistry : One defined stereocenter (2S configuration) .